5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorine, iodine, and sulfur atoms within its molecular structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-iodobenzoyl chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride.
Amidation: The 2-iodobenzoyl chloride is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base to form the corresponding amide.
Thioxomethylation: The amide is further reacted with a thioxomethylating agent, such as carbon disulfide, under basic conditions to introduce the thioxomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioxomethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chlorine or iodine atoms.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the thioxomethyl group allows for interactions with thiol-containing proteins, potentially affecting redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-iodobenzoic acid: Shares the chloro and iodo substituents but lacks the thioxomethyl and amide groups.
2-Iodobenzoyl chloride: A precursor in the synthesis of the target compound, containing the iodo and benzoyl groups.
5-Chloro-2-aminobenzoic acid: Another precursor, containing the chloro and amino groups.
Uniqueness
5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogen atoms and the thioxomethyl group allows for versatile chemical transformations and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10ClIN2O3S |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
5-chloro-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-8-5-6-12(10(7-8)14(21)22)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
LGMHURJLWMOBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.